molecular formula C5H8O4S B582829 5,7-Dioxa-6-thiaspiro[2.5]octane 6,6-dioxide CAS No. 153493-52-8

5,7-Dioxa-6-thiaspiro[2.5]octane 6,6-dioxide

Cat. No.: B582829
CAS No.: 153493-52-8
M. Wt: 164.175
InChI Key: JIIABAJOYJJDQW-UHFFFAOYSA-N
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Description

5,7-Dioxa-6-thiaspiro[25]octane 6,6-dioxide is an organic compound with the molecular formula C5H8O4S It is characterized by a unique spiro structure, which includes both oxygen and sulfur atoms

Scientific Research Applications

5,7-Dioxa-6-thiaspiro[2.5]octane 6,6-dioxide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dioxa-6-thiaspiro[2.5]octane 6,6-dioxide typically involves the reaction of 1,1-cyclopropanedimethanol with sulfur dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound. The process may involve the use of a catalyst to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product. Safety measures are crucial due to the involvement of sulfur dioxide, which is a toxic gas.

Chemical Reactions Analysis

Types of Reactions

5,7-Dioxa-6-thiaspiro[2.5]octane 6,6-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted spiro compounds depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5,7-Dioxa-6-thiaspiro[2.5]octane 6,6-dioxide involves its interaction with various molecular targets. The spiro structure allows it to fit into specific binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The sulfur atom in the compound can form strong interactions with metal ions, which may play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide
  • 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Comparison

Compared to similar compounds, 5,7-Dioxa-6-thiaspiro[2.5]octane 6,6-dioxide is unique due to its sulfone group, which imparts different chemical reactivity and potential biological activity. The presence of both oxygen and sulfur atoms in the spiro structure also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5,7-dioxa-6λ6-thiaspiro[2.5]octane 6,6-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4S/c6-10(7)8-3-5(1-2-5)4-9-10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIABAJOYJJDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12COS(=O)(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153493-52-8
Record name 5,7-dioxa-6lambda6-thiaspiro[2.5]octane-6,6-dione
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